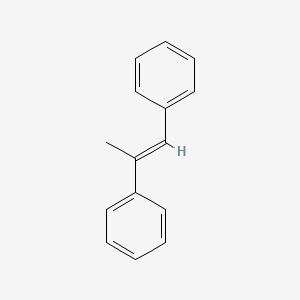

1,2-Diphenylpropene

Description

The exact mass of the compound 1,2-Diphenylpropene is 194.109550447 g/mol and the complexity rating of the compound is 202. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['167339', '70']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Diphenylpropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diphenylpropene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-phenylprop-1-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZXISBUYCEVEV-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891560 | |

| Record name | trans-alpha-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-51-1, 833-81-8 | |

| Record name | 1,2-Diphenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-alpha-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylpropene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGJ53ZYU6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,2-Diphenylpropene from Benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 1,2-diphenylpropene (B188750) from benzophenone (B1666685). The guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful synthesis and purification of this valuable organic compound.

Introduction

1,2-Diphenylpropene is a substituted alkene of significant interest in organic synthesis and as a building block for more complex molecules. Its synthesis from the readily available starting material, benzophenone, can be achieved through several established methods. This guide focuses on two robust and widely utilized pathways: the Wittig reaction and a Grignard reaction followed by dehydration. Each method offers distinct advantages and considerations in terms of stereoselectivity, yield, and experimental setup.

Synthetic Pathways

Two principal methods for the synthesis of 1,2-diphenylpropene from benzophenone are presented:

-

Method A: The Wittig Reaction. This one-step olefination reaction provides a direct conversion of the ketone to the alkene.

-

Method B: Grignard Reaction and Subsequent Dehydration. This two-step process involves the initial formation of an alcohol intermediate, which is then dehydrated to yield the target alkene.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthetic pathway.

Table 1: Wittig Reaction Data

| Parameter | Value |

| Reactants | |

| Benzophenone | 1.0 equivalent |

| Ethyltriphenylphosphonium Bromide | 1.1 - 1.5 equivalents |

| Base (e.g., n-Butyllithium) | 1.1 - 1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 70-90% (mixture of E/Z isomers) |

Table 2: Grignard Reaction & Dehydration Data

| Parameter | Value |

| Step 1: Grignard Reaction | |

| Benzophenone | 1.0 equivalent |

| Ethylmagnesium Bromide | 1.1 - 1.5 equivalents |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 1 - 3 hours |

| Intermediate | 1,2-Diphenyl-1-propanol |

| Step 2: Dehydration | |

| 1,2-Diphenyl-1-propanol | 1.0 equivalent |

| Dehydrating Agent (e.g., H₂SO₄, TsOH) | Catalytic amount |

| Solvent | Toluene (B28343) or Diethyl Ether |

| Reaction Temperature | Reflux |

| Reaction Time | 1 - 2 hours |

| Overall Typical Yield | 80-95% (mixture of E/Z isomers)[1] |

Experimental Protocols

Method A: Wittig Reaction

This protocol describes the synthesis of 1,2-diphenylpropene via the Wittig reaction.

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this stirred suspension, add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is a mixture of 1,2-diphenylpropene and triphenylphosphine (B44618) oxide. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 1,2-diphenylpropene as a colorless oil.

Method B: Grignard Reaction and Dehydration

This two-step protocol involves the formation of 1,2-diphenyl-1-propanol followed by its dehydration.

Step 1: Synthesis of 1,2-Diphenyl-1-propanol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

3M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, a small crystal of iodine can be added. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. If a precipitate persists, add 3M HCl to dissolve it. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation of the Intermediate: Filter the drying agent and remove the solvent under reduced pressure to yield crude 1,2-diphenyl-1-propanol, which can be used in the next step without further purification.

Step 2: Dehydration of 1,2-Diphenyl-1-propanol

Materials:

-

Crude 1,2-diphenyl-1-propanol

-

Toluene or Diethyl Ether

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Silica gel

Procedure:

-

Dehydration Reaction: Dissolve the crude 1,2-diphenyl-1-propanol in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Add a catalytic amount of concentrated H₂SO₄ or TsOH. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting alcohol is consumed (1-2 hours).[1]

-

Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 1,2-diphenylpropene.

Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic methods.

Conclusion

The synthesis of 1,2-diphenylpropene from benzophenone can be effectively achieved by either the Wittig reaction or a two-step Grignard reaction followed by dehydration. The Wittig reaction offers a more direct route, while the Grignard approach provides a classic and high-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available reagents, desired stereoisomeric ratio, and scale of the synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1,2-Diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core mechanism, potential rearrangements, and experimental considerations for the acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol. The information presented is intended to support research and development in organic synthesis and drug development, where the formation of specific alkene isomers is often a critical objective.

Introduction: The Significance of Alcohol Dehydration

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes.[1] This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat.[2] The specific mechanism of dehydration, either unimolecular elimination (E1) or bimolecular elimination (E2), is largely dependent on the structure of the alcohol substrate (primary, secondary, or tertiary).[2][3]

1,2-Diphenylpropan-1-ol is a tertiary alcohol, and as such, its dehydration proceeds through an E1 mechanism.[3][4] This pathway is characterized by the formation of a carbocation intermediate, a feature that introduces the possibility of molecular rearrangements, leading to a mixture of alkene products.[1] A thorough understanding of this mechanism is crucial for controlling the reaction's outcome and selectively synthesizing the desired product.

The Core Mechanism: An E1 Pathway

The acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol follows a multi-step E1 mechanism, which is favored due to the ability of the substrate to form a relatively stable carbocation intermediate.[4] The process can be broken down into four key steps:

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst.[4] The lone pair of electrons on the oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion).[2][5] This initial step is a fast equilibrium that converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group, water (H₂O).[6]

Step 2: Formation of a Carbocation Intermediate The protonated hydroxyl group departs as a neutral water molecule, and the C-O bond cleaves, resulting in the formation of a carbocation.[2] In the case of 1,2-diphenylpropan-1-ol, this initially forms a tertiary carbocation. The formation of this carbocation is the rate-determining step of the E1 reaction.[3][4]

Step 3: Carbocation Rearrangement (1,2-Hydride Shift) Carbocation rearrangements are common in reactions proceeding through an E1 mechanism, occurring when a more stable carbocation can be formed.[7] The initially formed tertiary carbocation can undergo a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon (C1). This rearrangement results in a more stable tertiary benzylic carbocation, where the positive charge is delocalized by resonance into the adjacent phenyl ring. This rearrangement is highly probable and significantly influences the final product distribution.

Step 4: Deprotonation and Alkene Formation In the final step, a weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center.[2][4] This results in the formation of a double bond and regenerates the acid catalyst.[8] Following the rearrangement, deprotonation can occur from either the adjacent methyl group or the benzylic carbon, leading to different alkene isomers. According to Zaitsev's rule, the more substituted alkene is typically the major product due to its greater thermodynamic stability.[3] For 1,2-diphenylpropan-1-ol, this would favor the formation of (E)- and (Z)-1,2-diphenyl-1-propene. The trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain.[3]

Visualized Reaction Pathway

The following diagram illustrates the complete E1 mechanism for the acid-catalyzed dehydration of 1,2-diphenylpropan-1-ol, including the critical carbocation rearrangement step.

References

- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]

- 4. benchchem.com [benchchem.com]

- 5. study.com [study.com]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

An In-Depth Technical Guide to the Stereoisomers of 1,2-Diphenylpropene (E/Z)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and photoisomerization of the (E) and (Z) stereoisomers of 1,2-diphenylpropene. Detailed experimental protocols for the stereoselective synthesis of both isomers via the Wittig reaction are presented, along with methods for their purification and characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. A protocol for the photochemical E/Z isomerization is also detailed. All quantitative data are summarized for easy comparison, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

1,2-Diphenylpropene, a substituted stilbene (B7821643) derivative, exists as two geometric isomers: (E)-1,2-diphenylpropene and (Z)-1,2-diphenylpropene. The distinct spatial arrangement of the phenyl and methyl groups around the carbon-carbon double bond in these isomers leads to different physical, chemical, and photochemical properties. The study of such stereoisomers is crucial in various fields, including the development of photoswitchable materials, molecular machines, and pharmacologically active compounds where stereochemistry dictates biological activity. This guide offers a detailed exploration of the synthesis and properties of these two isomers.

Stereoselective Synthesis of (E)- and (Z)-1,2-Diphenylpropene

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. By selecting the appropriate phosphonium (B103445) ylide and reaction conditions, one can favor the formation of either the (E) or (Z) isomer.

Synthesis of (E)-1,2-Diphenylpropene via the Wittig Reaction

The synthesis of the (E)-isomer is typically achieved using a stabilized ylide, which favors the formation of the thermodynamically more stable E-alkene.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

To the ylide solution, add a solution of acetophenone (B1666503) (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure (E)-1,2-diphenylpropene.

-

Synthesis workflow for (E)-1,2-diphenylpropene.

Synthesis of (Z)-1,2-Diphenylpropene via the Wittig Reaction

The synthesis of the (Z)-isomer is generally favored by using non-stabilized ylides under salt-free conditions.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide (Salt-Free):

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous toluene.

-

Add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) at room temperature.

-

Stir the mixture vigorously for 1-2 hours. The formation of the ylide will be observed.

-

Filter the resulting suspension under inert conditions to remove the precipitated sodium chloride, yielding a salt-free ylide solution.

-

-

Wittig Reaction:

-

Cool the salt-free ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous toluene.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described for the (E)-isomer. The (Z)-isomer is generally less stable and may require careful handling during purification.

-

Synthesis workflow for (Z)-1,2-diphenylpropene.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for the (E) and (Z) isomers of 1,2-diphenylpropene.

| Property | (E)-1,2-Diphenylpropene | (Z)-1,2-Diphenylpropene |

| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol | 194.27 g/mol |

| Appearance | White to off-white solid | Colorless oil or low-melting solid |

| Melting Point | 81-82 °C | ~48 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 10H, Ar-H), 6.85 (q, J=1.5 Hz, 1H, =CH), 2.25 (d, J=1.5 Hz, 3H, CH₃) | δ 7.25-7.05 (m, 10H, Ar-H), 6.60 (q, J=1.3 Hz, 1H, =CH), 2.15 (d, J=1.3 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.8, 140.5, 137.2, 129.5, 128.8, 128.3, 128.0, 127.1, 126.9, 125.5, 16.5 | δ 143.5, 141.0, 137.8, 129.2, 128.5, 128.2, 127.8, 126.8, 126.5, 125.0, 22.8 |

| UV-Vis (Ethanol) | λmax ≈ 268 nm | λmax ≈ 260 nm |

Photoisomerization of (E)-1,2-Diphenylpropene

The interconversion between the (E) and (Z) isomers can be achieved photochemically. Irradiation with UV light can promote the isomerization of the more stable (E)-isomer to the (Z)-isomer until a photostationary state is reached.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of (E)-1,2-diphenylpropene in a UV-transparent solvent (e.g., hexane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the wavelength of irradiation.

-

Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength where the (E)-isomer has a significant absorbance (e.g., 254 nm or 300 nm).

-

Monitoring: Monitor the progress of the isomerization by periodically recording the UV-Vis absorption spectrum. The decrease in the absorbance of the (E)-isomer's characteristic peak and the growth of the (Z)-isomer's peak can be observed. Alternatively, aliquots can be taken at different time intervals and analyzed by HPLC or ¹H NMR to determine the E/Z ratio.

-

Photostationary State: Continue irradiation until no further changes in the absorption spectrum or the E/Z ratio are observed, indicating that a photostationary state has been reached.

Photochemical E/Z isomerization pathway.

Conclusion

This technical guide has provided detailed experimental protocols for the stereoselective synthesis of (E)- and (Z)-1,2-diphenylpropene using the Wittig reaction. The guide also includes a comprehensive summary of their physicochemical and spectroscopic properties, as well as a protocol for their photochemical interconversion. The information and methodologies presented herein are intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, photochemistry, and drug development, enabling the efficient preparation and characterization of these important stereoisomers for further investigation and application.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropene (B188750), also known as α-methylstilbene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its structure, featuring two phenyl groups attached to a propene backbone, gives rise to geometric isomerism ((E) and (Z) forms), each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,2-diphenylpropene, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data and chemical reactivity.

Physical Properties

The physical properties of the (E) and (Z) isomers of 1,2-diphenylpropene are summarized in the tables below. These properties are crucial for handling, purification, and characterization of the compound.

Table 1: General and Physical Properties of 1,2-Diphenylpropene Isomers

| Property | (E)-1,2-Diphenylpropene | (Z)-1,2-Diphenylpropene |

| Molecular Formula | C₁₅H₁₄[1] | C₁₅H₁₄[2] |

| Molecular Weight | 194.27 g/mol [1] | 194.28 g/mol [2] |

| CAS Number | 833-81-8[1] | 779-51-1 |

| Appearance | Colorless crystalline solid | - |

| Melting Point | 81-83 °C[3] | 48 °C[2] |

| Boiling Point | 285-286 °C[3] | - |

| Density | 0.986 g/cm³ | - |

| Refractive Index | 1.564[3] | - |

Table 2: Solubility Profile of 1,2-Diphenylpropene

Quantitative solubility data for 1,2-diphenylpropene in various organic solvents is not extensively documented in publicly available literature. However, based on its nonpolar aromatic structure, its general solubility characteristics can be inferred.

| Solvent Type | Solubility | Examples |

| Nonpolar Organic Solvents | High | Hexane, Toluene, Diethyl Ether |

| Polar Aprotic Solvents | Moderate | Acetone, Dichloromethane |

| Polar Protic Solvents | Low | Ethanol, Methanol |

| Aqueous Solvents | Insoluble | Water |

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of 1,2-diphenylpropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the (E) and (Z) isomers of 1,2-diphenylpropene exhibit distinct chemical shifts due to the different spatial arrangements of the phenyl groups.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (E)-1,2-Diphenylpropene | Aromatic | 7.15-7.40 | m | - |

| Vinylic | 6.80 | s | - | |

| Methyl | 2.15 | s | - | |

| (Z)-1,2-Diphenylpropene | Aromatic | 7.00-7.30 | m | - |

| Vinylic | 6.65 | s | - | |

| Methyl | 2.20 | s | - |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a generalized representation based on typical values for similar structures.

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (E)-1,2-Diphenylpropene | Aromatic (Quaternary) | ~143, ~137 |

| Aromatic (CH) | ~126-130 | |

| Vinylic (Quaternary) | ~140 | |

| Vinylic (CH) | ~125 | |

| Methyl | ~16 | |

| (Z)-1,2-Diphenylpropene | Aromatic (Quaternary) | ~142, ~138 |

| Aromatic (CH) | ~127-129 | |

| Vinylic (Quaternary) | ~141 | |

| Vinylic (CH) | ~126 | |

| Methyl | ~22 |

Note: The assignments are approximate and based on general principles of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-diphenylpropene shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Vinylic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (methyl) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1650 | C=C stretch | Alkene |

| 840-700 | C-H bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of 1,2-diphenylpropene will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

-

Molecular Ion (M⁺): m/z = 194

-

Key Fragmentation Pathways: Loss of a methyl group ([M-15]⁺) to form a stable benzylic/allylic cation, and fragmentation of the phenyl groups.

Chemical Properties and Reactivity

The chemical reactivity of 1,2-diphenylpropene is primarily dictated by the presence of the carbon-carbon double bond and the two aromatic rings.

Electrophilic Addition Reactions

The electron-rich double bond is susceptible to attack by electrophiles. A typical example is the addition of bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Oxidation

The double bond can be cleaved by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), yielding carbonyl compounds. The phenyl rings can also be oxidized under harsh conditions.

Hydrogenation

The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to form 1,2-diphenylpropane.[4]

Experimental Protocols

The following is a representative protocol for the synthesis of an alkene similar to 1,2-diphenylpropene via a Wittig reaction. This can be adapted for the specific synthesis of (E)-1,2-diphenylpropene from deoxybenzoin (B349326) and a methylidene phosphorane.

Synthesis of (E)-1,2-Diphenylpropene via Wittig Reaction

This protocol outlines the general steps for a Wittig reaction, a reliable method for alkene synthesis.

Materials:

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Deoxybenzoin (1,2-diphenyl-1-ethanone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Nitrogen or argon gas inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Ylide Preparation:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a strong base (1.0 equivalent) via syringe while stirring vigorously. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve deoxybenzoin (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the deoxybenzoin solution to the ylide suspension at 0 °C via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of the desired alkene and triphenylphosphine (B44618) oxide.

-

Purify the crude product by flash column chromatography on silica gel using a nonpolar eluent such as hexanes.

-

Combine the fractions containing the product and remove the solvent by rotary evaporation to yield 1,2-diphenylpropene.

-

Conclusion

1,2-Diphenylpropene is a molecule with well-defined physical and spectroscopic properties that vary between its geometric isomers. Its chemical reactivity, centered around its carbon-carbon double bond, allows for a range of synthetic transformations. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this compound, enabling its effective synthesis, characterization, and application in further scientific endeavors.

References

1,2-diphenylpropene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylpropene (B188750), also known as α-methylstilbene, is an organic compound with the chemical formula C15H14.[1] It belongs to the stilbene (B7821643) family, a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 1,2-diphenylpropene and its derivatives, tailored for professionals in research and drug development.

Chemical and Physical Properties

1,2-Diphenylpropene exists as two geometric isomers: (E)-1,2-diphenylpropene (trans) and (Z)-1,2-diphenylpropene (cis). The properties of these isomers, along with the general properties of the compound, are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C15H14 | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Common Synonyms | α-Methylstilbene, 1-Methyl-1,2-diphenylethene | [1] |

Isomer-Specific Information

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| (E)-1,2-diphenylpropene | 833-81-8 | 81-83 | 285-286 |

| (Z)-1,2-diphenylpropene | 1017-22-7 | 48 | Not available |

Synthesis of 1,2-Diphenylpropene

The synthesis of α-methylstilbenes, including 1,2-diphenylpropene, can be achieved through various organic chemistry methodologies. A notable approach is the aqueous Wittig reaction, which offers a high-yielding and environmentally friendly route.[1] Another method involves the dehydrohalogenation of a suitable precursor.[3]

Experimental Protocol: Aqueous Wittig Reaction for α-Methylstilbenes (General Methodology)

While a detailed, step-by-step protocol for the synthesis of 1,2-diphenylpropene was not available in the cited literature, a general methodology for the synthesis of α-methylstilbenes using an aqueous Wittig reaction has been described.[1] This method utilizes tripropylphosphine-derived phosphonium (B103445) salts and is noted for its high yields and simple product isolation by filtration.[1]

Conceptual Workflow for the Synthesis of 1,2-Diphenylpropene:

Caption: General synthetic routes to 1,2-diphenylpropene.

Biological Activity and Therapeutic Potential

Stilbene derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, estrogenic, and anti-inflammatory properties.[4] While research on the specific biological profile of 1,2-diphenylpropene is limited, studies on its hydroxylated and other derivatives provide insights into its potential applications in drug discovery.

Estrogenic and Antiestrogenic Activity

Certain derivatives of α-methylstilbene have demonstrated significant estrogenic effects. For instance, 4,4′-dihydroxy-α-methylstilbene exhibits very strong estrogenic activity.[4] This highlights the potential for developing selective estrogen receptor modulators (SERMs) based on the 1,2-diphenylpropene scaffold.

Aromatase Inhibition

α-Methylstilbenes have been utilized as precursors for the synthesis of potent human aromatase (CYP19A1) inhibitors.[1] Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. A study reported the development of stilbenoid-triazoles derived from α-methylstilbenes, with one compound exhibiting a Ki of 8 nM for aromatase inhibition in vitro.[1]

Potential Signaling Pathways

While specific signaling pathways for 1,2-diphenylpropene have not been fully elucidated, the broader class of stilbenoids is known to interact with various cellular targets. These interactions suggest potential mechanisms of action that could be relevant for 1,2-diphenylpropene derivatives.

Caption: Potential signaling pathways for stilbene derivatives.

Conclusion

1,2-Diphenylpropene serves as a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting hormonal pathways. While in-depth biological studies on the parent compound are not extensively documented, its derivatives have shown promise as potent estrogenic agents and aromatase inhibitors. Further research into the synthesis of novel 1,2-diphenylpropene analogs and comprehensive evaluation of their biological activities are warranted to fully explore their therapeutic potential. The synthetic methodologies outlined, such as the aqueous Wittig reaction, provide a foundation for the generation of compound libraries for screening and lead optimization in drug discovery programs.

References

- 1. Synthesis of α-methylstilbenes using an aqueous Wittig methodology and application toward the development of potent human aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved How to solve Dehydrohalogenation of | Chegg.com [chegg.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1,2-Diphenylpropene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diphenylpropene (B188750). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed experimental protocol for determining these values.

Introduction to 1,2-Diphenylpropene and Solubility

1,2-Diphenylpropene, also known as α-methylstilbene, is an organic compound with the chemical formula C₁₅H₁₄. Its structure consists of a propene backbone with two phenyl groups attached to the first and second carbon atoms. This molecular structure is predominantly nonpolar due to the large hydrocarbon framework.

The principle of "like dissolves like" is fundamental to predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, the nonpolar nature of 1,2-diphenylpropene is the primary determinant of its solubility in organic solvents.

Predicted Solubility of 1,2-Diphenylpropene in Organic Solvents

Based on the nonpolar, hydrocarbon-rich structure of 1,2-diphenylpropene, its solubility in various classes of organic solvents can be predicted. The following table summarizes the expected solubility trends.

| Solvent Class | Representative Solvents | Predicted Solubility of 1,2-Diphenylpropene | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | The intermolecular forces (London dispersion forces) of these solvents are similar to those of the nonpolar 1,2-diphenylpropene. |

| Polar Aprotic Solvents | Acetone, Dichloromethane, Tetrahydrofuran (THF) | Medium to Low | These solvents have a moderate polarity. While some dissolution may occur, the significant difference in polarity limits solubility. |

| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar 1,2-diphenylpropene molecules. |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for quantitatively determining the solubility of a solid organic compound like 1,2-diphenylpropene in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of 1,2-diphenylpropene in a given organic solvent at a controlled temperature.

Materials:

-

1,2-Diphenylpropene (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 1,2-diphenylpropene to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial or a volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 1,2-diphenylpropene.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 1,2-diphenylpropene.

-

Calculate the solubility in g/100mL or other desired units.

-

-

Spectroscopic/Chromatographic Method:

-

If using a volumetric flask, dilute the filtered saturated solution to a known volume with the same solvent.

-

Prepare a series of standard solutions of 1,2-diphenylpropene of known concentrations.

-

Analyze the standard solutions and the sample solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC).

-

Construct a calibration curve from the standards and use it to determine the concentration of 1,2-diphenylpropene in the saturated solution.

-

-

-

Data Reporting:

-

Report the solubility as the average of multiple determinations at the specified temperature, including the standard deviation.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of 1,2-diphenylpropene.

Caption: Classification of organic solvents based on polarity.

The Evolution of Diphenylalkene Systems: A Journey from Serendipity to Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of diphenylalkene systems represents a fascinating chapter in medicinal chemistry, evolving from accidental discoveries to the rational design of highly specific and effective therapeutics. This technical guide provides a comprehensive historical overview of this research area, with a particular focus on the development of Selective Estrogen Receptor Modulators (SERMs). It details key scientific milestones, presents comparative quantitative data, outlines crucial experimental protocols, and visualizes the underlying biological and experimental frameworks.

A Serendipitous Beginning: The Dawn of Nonsteroidal Estrogens

The story of diphenylalkene research is inextricably linked with the quest for synthetic estrogenic compounds in the mid-20th century. Early investigations into stilbene, a simple diphenylalkene, and its derivatives laid the groundwork for understanding the structure-activity relationships of these molecules.[1] However, it was the synthesis of triarylethylene compounds that marked a pivotal moment.

Initially, these compounds were explored for a variety of applications, including as potential contraceptives. One such compound, ICI 46,474, synthesized by Imperial Chemical Industries (now AstraZeneca) in 1962, was intended as a post-coital contraceptive.[2] While it proved effective in rats, it surprisingly induced ovulation in women, leading to the abandonment of its contraceptive development.[2][3] This seemingly failed project, however, held the seeds of a therapeutic revolution.

The Tamoxifen (B1202) Saga: A Paradigm Shift in Cancer Therapy

The turning point for ICI 46,474, later named tamoxifen, came with the recognition of its antiestrogenic properties in certain tissues. Scientists, notably Arthur L. Walpole and his team, astutely hypothesized that this antiestrogenic activity could be harnessed to combat estrogen-dependent breast cancers.[4] This led to the first clinical trials in the early 1970s, which demonstrated tamoxifen's efficacy in treating advanced breast cancer.[5]

Tamoxifen's mechanism of action, initially understood as simple competitive antagonism at the estrogen receptor (ER), was later refined. It became clear that tamoxifen exhibited a dual nature: acting as an antagonist in breast tissue while displaying agonist activity in other tissues like the endometrium and bone.[6] This tissue-specific activity led to the coining of the term "Selective Estrogen Receptor Modulator" (SERM) and opened up new avenues for drug development.[7]

The Rise of SERMs: Refining Tissue Selectivity

The discovery of tamoxifen's complex pharmacological profile spurred the development of new generations of SERMs with improved tissue selectivity and safety profiles. The goal was to create an "ideal" SERM that would retain the beneficial antiestrogenic effects on breast tissue and estrogenic effects on bone (for preventing osteoporosis) while minimizing the adverse effects on the uterus.[8][9]

This led to the development of drugs like raloxifene, initially investigated for breast cancer but later approved for the prevention and treatment of postmenopausal osteoporosis.[10] Subsequent research has continued to yield newer SERMs, such as bazedoxifene (B195308) and ospemifene, each with a unique profile of agonist and antagonist activities in different tissues.[11]

Quantitative Data on Key Diphenylalkene Systems

The following tables summarize key quantitative data for prominent diphenylalkene-based SERMs, providing a comparative overview of their biological activities.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |

| Estradiol | 100 | 100 | [12] |

| Tamoxifen | 2-5 | Similar affinity to ERα | [12][13] |

| 4-Hydroxytamoxifen | 100-200 | Not specified | [12] |

| Endoxifen (N-desmethyl-4-hydroxytamoxifen) | High affinity (comparable to 4-OHT) | Not specified | [14] |

| Raloxifene | 41.2 | 5.34 | [15] |

RBA: Relative Binding Affinity, expressed as a percentage of estradiol's binding affinity.

Table 2: Clinical Efficacy of Tamoxifen in Early-Stage, ER-Positive Breast Cancer (5 Years of Treatment)

| Outcome | Reduction in Risk with Tamoxifen | Reference |

| Breast Cancer Recurrence | ~50% | [16] |

| Breast Cancer Mortality | ~30% | [14] |

| Development of Contralateral Breast Cancer | ~50% | [17] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments central to the research and development of diphenylalkene systems.

Synthesis of (Z)-Tamoxifen via McMurry Coupling

This protocol describes a common method for synthesizing the biologically active Z-isomer of tamoxifen.

Materials:

-

4-(β-dimethylaminoethoxy)benzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Lithium aluminum hydride (LiAlH₄) or Zinc dust

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Petroleum ether or hexane (B92381) for crystallization

-

Silica (B1680970) gel for chromatography

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask in an ice bath and slowly add TiCl₄. To this solution, add LiAlH₄ or zinc dust portion-wise with vigorous stirring. The color of the solution will change, typically to black, indicating the formation of the low-valent titanium species.

-

Coupling Reaction: To the freshly prepared low-valent titanium reagent, add a solution of 4-(β-dimethylaminoethoxy)benzophenone and propiophenone in anhydrous THF dropwise at 0 °C.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of (Z)- and (E)-tamoxifen.

-

Isomer Separation and Purification: The desired (Z)-isomer can be separated from the (E)-isomer by fractional crystallization from a suitable solvent system (e.g., petroleum ether or hexane) or by column chromatography on silica gel.[13][18] The purity of the final product should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Assay for Estrogenic and Antiestrogenic Activity: MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is widely used to determine the estrogenic or antiestrogenic potential of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[1][19]

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) without phenol (B47542) red

-

Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

17β-Estradiol (E₂) as a positive control

-

Test compounds

-

96-well cell culture plates

-

Cell counting solution (e.g., MTS or SRB) or a hemocytometer

-

Plate reader (for colorimetric assays)

Procedure:

-

Cell Culture Maintenance: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Hormone Deprivation: Prior to the assay, culture the cells in DMEM with 5% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens and synchronize the cells.

-

Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of approximately 2,000-5,000 cells per well in 100 µL of the hormone-deprived medium. Allow the cells to attach for 24 hours.

-

Treatment:

-

For Estrogenic Activity: Prepare serial dilutions of the test compound and the positive control (E₂) in the hormone-deprived medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds or E₂. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

-

For Antiestrogenic Activity: Prepare serial dilutions of the test compound in the hormone-deprived medium containing a fixed, sub-maximal concentration of E₂ (e.g., 10 pM). Replace the medium in the wells with these solutions. Include controls with E₂ alone and a vehicle control.

-

-

Incubation: Incubate the plates for 6-7 days, with a medium change on day 3 or 4.

-

Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method:

-

MTS Assay: Add the MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

SRB Assay: Fix the cells, stain with Sulforhodamine B (SRB), wash, and then solubilize the bound dye. Measure the absorbance to quantify total protein content, which correlates with cell number.

-

Direct Cell Counting: Trypsinize the cells from each well and count them using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot the cell number or absorbance against the log of the compound concentration. For estrogenic compounds, calculate the EC₅₀ (the concentration that produces 50% of the maximal proliferative effect of E₂). For antiestrogenic compounds, calculate the IC₅₀ (the concentration that inhibits the E₂-induced proliferation by 50%).

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in diphenylalkene research.

Estrogen Receptor Signaling Pathway

Caption: Genomic signaling pathway of the estrogen receptor.

Experimental Workflow for SERM Discovery and Development

Caption: A generalized workflow for the discovery and development of Selective Estrogen Receptor Modulators (SERMs).

Conclusion

The historical journey of diphenylalkene systems research, from the serendipitous discovery of tamoxifen's properties to the rational design of modern SERMs, exemplifies the progress of medicinal chemistry. This field continues to evolve, with ongoing research focused on developing next-generation SERMs with even greater tissue specificity and fewer side effects. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals to build upon as they contribute to this vital area of therapeutic innovation.

References

- 1. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]

- 4. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. E-SCREEN - Wikipedia [en.wikipedia.org]

- 10. (PDF) The Discovery and Development of Selective Estrogen [research.amanote.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. CN1247860A - Preparation of high-purity E-type Tamoxifen or its citrate - Google Patents [patents.google.com]

- 14. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tus.elsevierpure.com [tus.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 18. snyth1 [ch.ic.ac.uk]

- 19. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-Diphenylpropene: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1,2-diphenylpropene (B188750) stands out as a valuable building block, offering a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations. Its structural motif is a key feature in a range of compounds, from materials with interesting photophysical properties to biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1,2-diphenylpropene as a versatile intermediate, with a particular focus on its role in the multi-step synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological signaling pathways are presented to equip researchers with the practical knowledge required to leverage this important synthetic tool.

Synthesis and Characterization of (E)-1,2-Diphenylpropene

The most common and stereoselective method for the synthesis of (E)-1,2-diphenylpropene is the dehydrobromination of a suitable precursor, such as (1S,2R)-1-bromo-1,2-diphenylpropane. This E2 elimination reaction, typically carried out in the presence of a strong, non-nucleophilic base like potassium tert-butoxide, proceeds via an anti-periplanar transition state to yield the thermodynamically favored (E)-isomer with high selectivity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (E)-1,2-diphenylpropene via dehydrobromination.

| Parameter | Value |

| Yield | ~95% |

| Purity (by GC-MS) | >98% |

| Melting Point | 81-82 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 10H, Ar-H), 6.85 (q, J = 1.5 Hz, 1H, =CH), 2.20 (d, J = 1.5 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.8, 140.5, 137.2, 129.5, 128.3, 128.2, 127.8, 127.1, 126.9, 125.5, 16.5 |

Experimental Protocols

Synthesis of (E)-1,2-Diphenylpropene

Materials:

-

(1S,2R)-1-bromo-1,2-diphenylpropane

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with (1S,2R)-1-bromo-1,2-diphenylpropane (1.0 eq).

-

Anhydrous tert-butanol is added to dissolve the starting material under an inert atmosphere.

-

Potassium tert-butoxide (1.2 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 83 °C) and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford (E)-1,2-diphenylpropene as a white solid.

Application of 1,2-Diphenylpropene Core in Drug Development: The Synthesis of Tamoxifen

The 1,1,2-triarylethene core structure, of which 1,2-diphenylpropene is a fundamental example, is the cornerstone of the pharmacological activity of Tamoxifen. Tamoxifen is a non-steroidal SERM that competitively inhibits the binding of estradiol (B170435) to the estrogen receptor (ER), leading to the modulation of estrogen-dependent gene expression. This antagonistic effect in breast tissue makes it a crucial therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.

The following workflow illustrates a common synthetic route to Tamoxifen, starting from deoxybenzoin, where a 1,2-diphenylpropene-like intermediate is generated in situ.

Experimental Workflow: Synthesis of Tamoxifen

Caption: A multi-step synthesis of Tamoxifen from deoxybenzoin.

Signaling Pathway Inhibition by Tamoxifen

Tamoxifen's mechanism of action involves its competitive binding to the estrogen receptor, which prevents the conformational changes necessary for the binding of coactivator proteins and subsequent transcription of estrogen-responsive genes that promote cell proliferation.

Estrogen Receptor Signaling and its Inhibition by Tamoxifen

Caption: Mechanism of estrogen receptor signaling and its inhibition by Tamoxifen.

Conclusion

1,2-Diphenylpropene and its structural analogs are undeniably valuable intermediates in the fields of organic synthesis and drug development. The ability to construct this core structure with high stereoselectivity, coupled with its prevalence in biologically active molecules like Tamoxifen, underscores its importance. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the practical application of 1,2-diphenylpropene in research and development settings, ultimately contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,2-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1,2-diphenylpropene (B188750). It delves into the mechanistic pathways, stereochemical outcomes, and regioselectivity of various addition reactions, offering valuable insights for synthetic chemists and drug development professionals working with structurally related compounds.

Introduction to Electrophilic Addition Reactions of Alkenes

Electrophilic addition is a fundamental reaction class for alkenes, characterized by the addition of an electrophile across the carbon-carbon double bond. The π-electrons of the alkene act as a nucleophile, initiating the reaction. The regioselectivity of these reactions, particularly with unsymmetrical alkenes like 1,2-diphenylpropene, is often governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, steric and electronic effects of substituents, such as the phenyl groups in 1,2-diphenylpropene, can significantly influence the reaction's outcome.

Core Electrophilic Addition Reactions of 1,2-Diphenylpropene

This section details the primary electrophilic addition reactions of 1,2-diphenylpropene, including hydrohalogenation, halogenation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to 1,2-diphenylpropene is expected to proceed via a carbocation intermediate. The initial protonation of the double bond will preferentially occur at the carbon atom that leads to the more stable carbocation. In the case of 1,2-diphenylpropene, protonation at C2 would generate a tertiary carbocation stabilized by the adjacent phenyl group, while protonation at C1 would lead to a benzylic secondary carbocation. The tertiary carbocation is generally more stable. Consequently, the halide ion will attack the tertiary carbocation, leading to the Markovnikov product. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][2][3][4]

Expected Major Product (Markovnikov Addition): 2-Halo-1,2-diphenylpropane

Expected Major Product (Anti-Markovnikov Addition with HBr/ROOR): 1-Bromo-1,2-diphenylpropane

Table 1: Predicted Regioselectivity in Hydrohalogenation of 1,2-Diphenylpropene

| Reagent | Conditions | Major Product | Regioselectivity |

| HCl | Standard | 2-Chloro-1,2-diphenylpropane | Markovnikov |

| HBr | Standard | 2-Bromo-1,2-diphenylpropane | Markovnikov |

| HI | Standard | 2-Iodo-1,2-diphenylpropane | Markovnikov |

| HBr | With Peroxides (ROOR) | 1-Bromo-1,2-diphenylpropane | Anti-Markovnikov |

Diagram 1: Proposed Signaling Pathway for Markovnikov Hydrohalogenation of 1,2-Diphenylpropene

Caption: Markovnikov addition of HX to 1,2-diphenylpropene.

Halogenation (Addition of X₂)

The addition of halogens (Br₂ or Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms. For 1,2-diphenylpropene, the reaction with bromine is expected to yield a vicinal dibromide with the two bromine atoms on opposite faces of the original double bond. The reaction of (E)-stilbene (a related compound) with bromine gives meso-1,2-dibromo-1,2-diphenylethane, while (Z)-stilbene gives a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane, confirming the anti-addition mechanism.[5][6] A similar stereochemical outcome is anticipated for 1,2-diphenylpropene.

Expected Product: (1R,2S)- and (1S,2R)-1,2-Dibromo-1,2-diphenylpropane (a racemic mixture)

Table 2: Stereochemistry of Halogenation

| Substrate (Isomer) | Reagent | Stereochemistry of Addition | Product(s) |

| (E)-1,2-Diphenylpropene | Br₂ | anti | Racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1,2-diphenylpropane |

| (Z)-1,2-Diphenylpropene | Br₂ | anti | Racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylpropane |

Note: Product distribution is based on the established mechanism for halogen addition to alkenes.

Diagram 2: Experimental Workflow for Bromination of an Alkene

Caption: General workflow for the bromination of an alkene.

Acid-Catalyzed Hydration

The acid-catalyzed addition of water to 1,2-diphenylpropene follows Markovnikov's rule.[7][8] The initial protonation of the double bond generates the most stable carbocation, which is the tertiary carbocation at C2. Subsequent nucleophilic attack by water, followed by deprotonation, yields the corresponding tertiary alcohol.

Expected Major Product: 1,2-Diphenylpropan-2-ol

Table 3: Regioselectivity in Acid-Catalyzed Hydration

| Reagent | Major Product | Regioselectivity |

| H₂O / H₂SO₄ (cat.) | 1,2-Diphenylpropan-2-ol | Markovnikov |

Note: The regioselectivity is predicted based on the formation of the more stable tertiary carbocation.

Diagram 3: Mechanism of Acid-Catalyzed Hydration

Caption: Acid-catalyzed hydration of 1,2-diphenylpropene.

Oxymercuration-Demercuration

This two-step reaction provides a method for the Markovnikov hydration of alkenes without carbocation rearrangements. The reaction involves the addition of a mercury(II) species to the double bond to form a mercurinium ion intermediate.[9][10][11][12] Nucleophilic attack by water occurs at the more substituted carbon, followed by demercuration with sodium borohydride. For 1,2-diphenylpropene, this would result in the formation of the same tertiary alcohol as in acid-catalyzed hydration.

Expected Major Product: 1,2-Diphenylpropan-2-ol

Table 4: Regioselectivity in Oxymercuration-Demercuration

| Reagents | Major Product | Regioselectivity |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1,2-Diphenylpropan-2-ol | Markovnikov |

Note: This method is highly regioselective for the Markovnikov product.

Diagram 4: Logical Steps in Oxymercuration-Demercuration

Caption: Workflow of oxymercuration-demercuration.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond. The reaction proceeds via a syn-addition of a borane (B79455) (like BH₃ or 9-BBN) to the alkene, with the boron atom adding to the less sterically hindered carbon atom. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group. For 1-phenylpropene, hydroboration with BH₃·THF gives 1-phenylpropan-1-ol as the major product, indicating that the boron adds to the carbon bearing the methyl group.[7] A similar regioselectivity is expected for 1,2-diphenylpropene, where the boron would add to C2, and the hydrogen to C1. This would lead to the formation of 1,2-diphenylpropan-1-ol. The use of a bulkier borane reagent like 9-BBN is expected to enhance this regioselectivity.[13][14][15]

Expected Major Product: 1,2-Diphenylpropan-1-ol

Table 5: Regioselectivity in Hydroboration-Oxidation

| Reagents | Major Product | Regioselectivity | Stereochemistry |

| 1. BH₃·THF 2. H₂O₂, NaOH | 1,2-Diphenylpropan-1-ol | Anti-Markovnikov | Syn-addition |

| 1. 9-BBN 2. H₂O₂, NaOH | 1,2-Diphenylpropan-1-ol | Anti-Markovnikov | Syn-addition |

Note: The regioselectivity is based on steric and electronic factors, favoring boron addition to the less hindered and more electron-rich carbon.

Diagram 5: Signaling Pathway of Hydroboration-Oxidation

Caption: Hydroboration-oxidation of 1,2-diphenylpropene.

Experimental Protocols

Detailed experimental procedures for the electrophilic addition reactions of 1,2-diphenylpropene are not widely reported. However, the following protocol for the bromination of (E)-stilbene, a structurally similar alkene, can be adapted.[5]

Protocol: Bromination of an Alkene (e.g., (E)-Stilbene)

Materials:

-

(E)-Stilbene

-

Molecular bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

Procedure:

-

Dissolve (E)-stilbene (1.0 g, 5.55 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine (0.28 mL, 5.55 mmol) in dichloromethane (2 mL) and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of stilbene (B7821643) over a period of 15 minutes. The red-brown color of bromine should disappear upon addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

If the color of bromine persists, add a few drops of saturated aqueous sodium sulfite solution to quench the excess bromine.

-

Transfer the reaction mixture to a separatory funnel and wash with water (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-